molecular formula C12H10Cl6O2 B13824414 (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol

Cat. No.: B13824414
M. Wt: 398.9 g/mol
InChI Key: NWRDBJRTQVHAKR-GTRMRTDISA-N
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Description

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[62113,602,7]dodec-9-ene-4,5-diol is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the Tetracyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions to construct the polycyclic framework.

    Hydroxylation: The addition of hydroxyl groups is typically performed using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to handle the complex reaction sequences and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium dichromate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, ammonia.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or fully hydrogenated products.

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s high degree of chlorination and unique structure allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: A related compound with a similar tetracyclic structure but lacking the chlorination and hydroxyl groups.

    1,2,3,4,4A,5,8,8A-Octahydro-1,45,8-dimethanonaphthalene: Another similar compound with a polycyclic framework but different functional groups.

Uniqueness

The uniqueness of (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[62113,6

Properties

Molecular Formula

C12H10Cl6O2

Molecular Weight

398.9 g/mol

IUPAC Name

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol

InChI

InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4-,5-,6?,7?,10-,11+/m0/s1

InChI Key

NWRDBJRTQVHAKR-GTRMRTDISA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@H]([C@H]1C(C2O)O)[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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